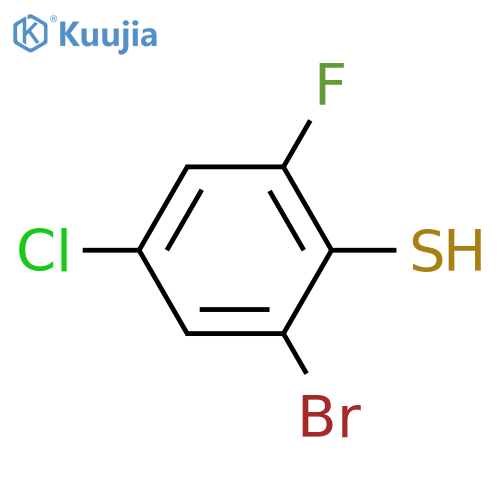Cas no 1208076-60-1 (2-Bromo-4-chloro-6-fluorobenzenethiol)
2-ブロモ-4-クロロ-6-フルオロベンゼンチオールは、ハロゲン置換基を複数有するベンゼンチオール誘導体です。ブロモ、クロロ、フルオロの異なるハロゲン原子が芳香環上に位置特異的に配置されており、分子構造に高い電子求引性と立体効果をもたらします。この特性により、有機合成中間体として、特に医農薬品の精密合成において有用なビルディングブロックとなります。チオール基の反応性を活かしたカップリング反応や酸化反応への適用が可能で、多様な官能基変換の起点として利用できます。各ハロゲン原子の反応性の差異を利用した逐次的な置換反応にも適しています。

1208076-60-1 structure
商品名:2-Bromo-4-chloro-6-fluorobenzenethiol
CAS番号:1208076-60-1
MF:C6H3BrClFS
メガワット:241.508422136307
MDL:MFCD12026138
CID:4577534
2-Bromo-4-chloro-6-fluorobenzenethiol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-chloro-6-fluorobenzenethiol
- 2-Bromo-4-chloro-6-fluorobenzenethiol
-
- MDL: MFCD12026138
- インチ: 1S/C6H3BrClFS/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
- InChIKey: VGXWIJBVSBHQOA-UHFFFAOYSA-N
- ほほえんだ: C1(S)=C(F)C=C(Cl)C=C1Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
2-Bromo-4-chloro-6-fluorobenzenethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 037899-5g |
2-Bromo-4-chloro-6-fluorobenzenethiol |
1208076-60-1 | 5g |
$1176.00 | 2023-09-16 |
2-Bromo-4-chloro-6-fluorobenzenethiol 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
1208076-60-1 (2-Bromo-4-chloro-6-fluorobenzenethiol) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
